![molecular formula C10H14ClN B2497122 [1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine CAS No. 197171-08-7](/img/structure/B2497122.png)
[1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine, also known as CCPM, is a synthetic compound that has shown potential as a pharmacological tool in scientific research. CCPM belongs to the class of cyclopropylamines and has been studied for its mechanism of action, biochemical and physiological effects, as well as its potential future applications.
Mecanismo De Acción
[1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine selectively binds to the NET and inhibits its function by blocking the reuptake of norepinephrine. This results in an increase in extracellular norepinephrine levels, which can activate a range of physiological responses. The mechanism of action of [1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine has been studied extensively in vitro and in vivo, and has been shown to be highly selective for the NET.
Biochemical and Physiological Effects:
[1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine has been shown to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and arousal. These effects are thought to be mediated by the increase in extracellular norepinephrine levels that result from the inhibition of the NET. [1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine has also been shown to have potential as a treatment for depression, as it can increase norepinephrine levels in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine has several advantages as a pharmacological tool for scientific research. It is highly selective for the NET, which makes it a useful tool for studying the function of this transporter. [1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine has also been shown to be stable in vitro and in vivo, which makes it a reliable tool for experiments. However, [1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and administer the compound.
Direcciones Futuras
There are several potential future directions for research on [1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine. One area of research is the development of new compounds that are more selective for the NET and have fewer side effects. Another area of research is the use of [1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine as a tool for studying the role of norepinephrine in a range of physiological processes, including stress, anxiety, and addiction. Finally, [1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine has potential as a treatment for depression, and further research is needed to explore this potential therapeutic application.
Métodos De Síntesis
The synthesis of [1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine involves the reaction of cyclohexadiene with chloromethylcyclopropane in the presence of a palladium catalyst. The resulting product is then treated with ammonia to yield [1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine. This synthetic method has been optimized to produce high yields of pure [1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine.
Aplicaciones Científicas De Investigación
[1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine has been used in scientific research to study the function of monoamine transporters, specifically the norepinephrine transporter (NET). [1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine has been shown to selectively bind to the NET and inhibit its function, leading to an increase in extracellular norepinephrine levels. This increase in norepinephrine levels has been linked to a range of physiological effects, including increased heart rate, blood pressure, and arousal.
Propiedades
IUPAC Name |
[1-(4-chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1,3-4,8H,2,5-7,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKPVXKFOPIRKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

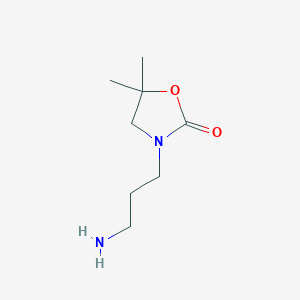
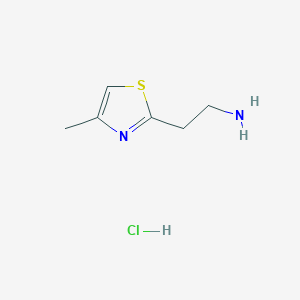
![(2-Fluorophenyl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2497045.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2497046.png)

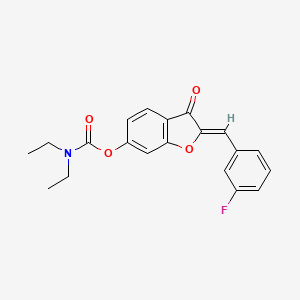
![1-[5-(2-amino-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B2497051.png)
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-phenoxyacetamide](/img/structure/B2497053.png)
![1-Fluoro-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B2497054.png)
![2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2497056.png)
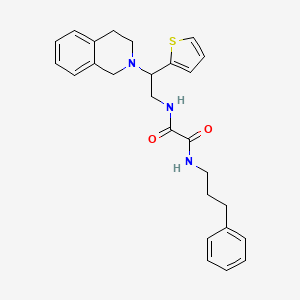
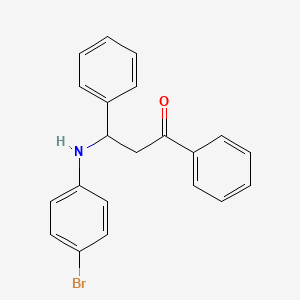
![ethyl 4-({[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2497061.png)
![(NE)-N-spiro[2.5]octan-7-ylidenehydroxylamine](/img/structure/B2497062.png)